molecular formula C19H10ClF6N3OS B2698408 2-((5-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-pyrimidinyl)sulfanyl)-1-(3-(trifluoromethyl)phenyl)-1-ethanone CAS No. 344263-28-1

2-((5-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-pyrimidinyl)sulfanyl)-1-(3-(trifluoromethyl)phenyl)-1-ethanone

Cat. No.: B2698408
CAS No.: 344263-28-1
M. Wt: 477.81
InChI Key: FUMDSYIKMTZISL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-pyrimidinyl)sulfanyl)-1-(3-(trifluoromethyl)phenyl)-1-ethanone is a useful research compound. Its molecular formula is C19H10ClF6N3OS and its molecular weight is 477.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrophilic Trifluoromethylthiolation Reactions

One study explores the utility of diazo compounds, related to the target compound, as effective electrophilic trifluoromethylthiolation reagents under copper catalysis. This process enables the transformation of various substrates into corresponding trifluoromethylthio compounds, showcasing the compound's role in the synthesis of β-lactam triflones and its potential in creating SCF3-containing molecules, which are valuable in pharmaceuticals and agrochemicals (Huang et al., 2016).

Development of Novel Polyimides

Another research avenue includes the synthesis of novel fluorinated aromatic diamine monomers and their subsequent polymerization into fluorine-containing polyimides. These materials exhibit outstanding thermal stability, mechanical properties, and solubility in various organic solvents, highlighting the compound's role in enhancing the properties of polymeric materials for advanced applications (Yin et al., 2005).

Antifungal Agent Synthesis

The compound's structural motif is also found in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent. This highlights its relevance in drug development, particularly in optimizing synthetic routes for pharmaceutical compounds (Butters et al., 2001).

Creation of Heterocyclic Compounds

Research into 2-(trifluoroacetyl)chromones demonstrates the compound's utility in synthesizing heterocyclic compounds such as pyrazines and quinoxaline derivatives. This showcases the chemical's role in constructing complex molecular architectures, potentially useful in materials science and drug discovery (Irgashev et al., 2015).

Synthesis of Sulfonamide Derivatives

Additionally, the compound and its derivatives have been explored for synthesizing new sulfur- and nitrogen-containing thiourea and acetophenone derivatives with significant biological activity. This research contributes to the development of new drugs with potential antioxidant effects and the ability to influence biological membranes (Farzaliyev et al., 2020).

Properties

IUPAC Name

2-[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-yl]sulfanyl-1-[3-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10ClF6N3OS/c20-14-5-13(19(24,25)26)8-27-16(14)11-6-28-17(29-7-11)31-9-15(30)10-2-1-3-12(4-10)18(21,22)23/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMDSYIKMTZISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CSC2=NC=C(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10ClF6N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.